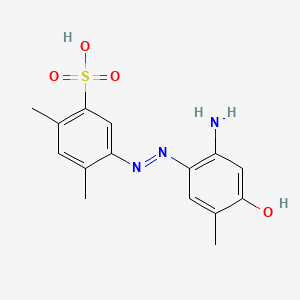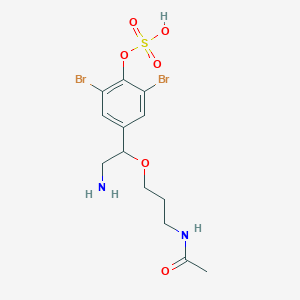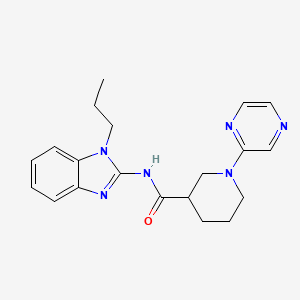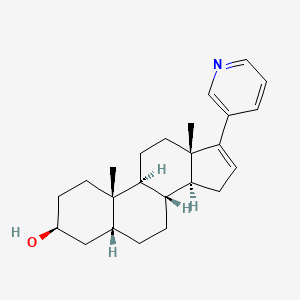
Abiraterone metabolite 1
Overview
Description
Abiraterone metabolite 1 is a derivative of abiraterone, a potent inhibitor of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1). This enzyme is crucial in the biosynthesis of androgens, which are hormones that play a significant role in the development and progression of prostate cancer. This compound is formed through the metabolic conversion of abiraterone and has been studied for its potential therapeutic effects and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of abiraterone metabolite 1 typically involves the metabolic conversion of abiraterone. Abiraterone itself is synthesized from steroidal precursors through a series of chemical reactions, including hydroxylation and oxidation . The specific conditions for the synthesis of this compound involve enzymatic reactions mediated by enzymes such as 3β-hydroxysteroid dehydrogenase and 5α-reductase .
Industrial Production Methods
Industrial production of abiraterone and its metabolites involves large-scale chemical synthesis followed by purification processes. The production process is optimized to ensure high yield and purity of the final product. Techniques such as crystallization, chromatography, and spectroscopic analysis are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Abiraterone metabolite 1 undergoes several types of chemical reactions, including:
Oxidation: Conversion of abiraterone to its oxidized forms.
Reduction: Reduction of intermediate metabolites to form this compound.
Substitution: Involvement of various substituents in the steroidal structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of abiraterone, each with distinct biological activities. This compound is one of the key products with significant therapeutic potential .
Scientific Research Applications
Abiraterone metabolite 1 has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical studies to understand the metabolic pathways of abiraterone.
Biology: Investigated for its role in modulating androgen receptor activity and its effects on cellular processes.
Medicine: Explored for its potential in treating castration-resistant prostate cancer by inhibiting androgen biosynthesis.
Industry: Utilized in the development of pharmaceutical formulations and as a standard in quality control processes
Mechanism of Action
Abiraterone metabolite 1 exerts its effects by inhibiting the enzyme CYP17A1, which is involved in the biosynthesis of androgens. By blocking this enzyme, this compound reduces the production of testosterone and other androgens, thereby inhibiting the growth of androgen-dependent prostate cancer cells. The molecular targets include androgen receptors and various enzymes in the steroidogenic pathway .
Comparison with Similar Compounds
Similar Compounds
Abiraterone: The parent compound, which is also a potent CYP17A1 inhibitor.
Enzalutamide: Another antiandrogen used in the treatment of prostate cancer.
Bicalutamide: A non-steroidal antiandrogen that competes with androgens for binding to androgen receptors
Uniqueness
Abiraterone metabolite 1 is unique in its ability to inhibit multiple enzymes involved in androgen biosynthesis, including CYP17A1 and 3β-hydroxysteroid dehydrogenase. This multi-targeted approach enhances its therapeutic efficacy compared to other similar compounds .
Properties
IUPAC Name |
(3S,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13,15,17-19,21-22,26H,5-6,8-12,14H2,1-2H3/t17-,18+,19+,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJQRCXVHBZVTM-JSIIKIRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


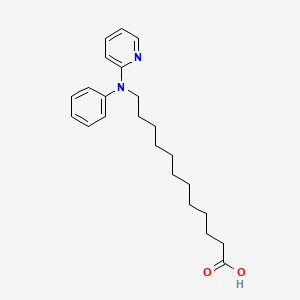
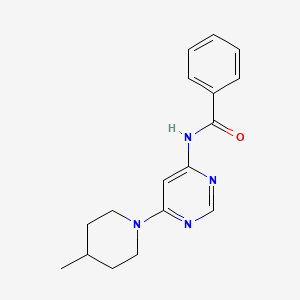

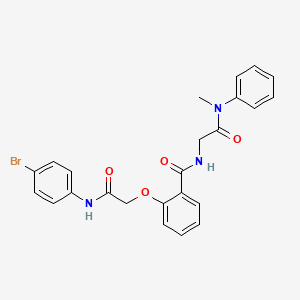


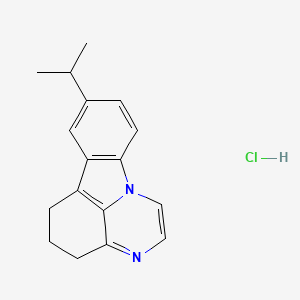
![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)
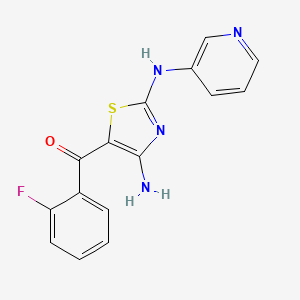
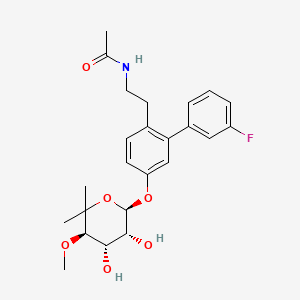
![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)
